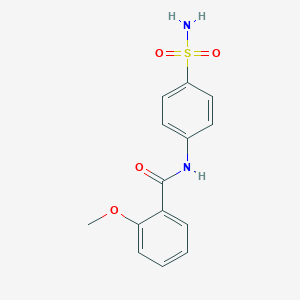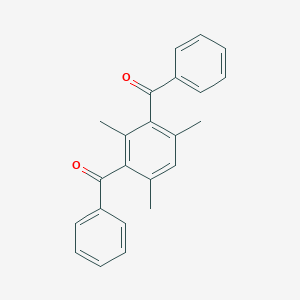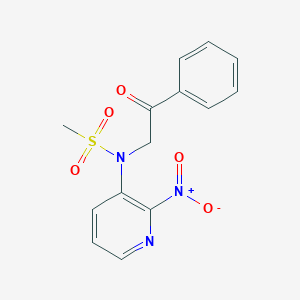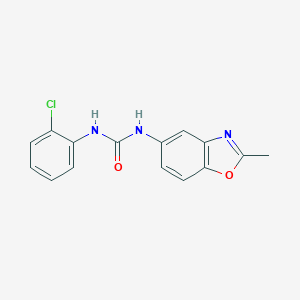![molecular formula C7H8N2S3 B240908 Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- is a heterocyclic compound that has been studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
Mechanism of Action
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to inhibit the growth of cancer cells by inducing apoptosis. It does so by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of topoisomerase II, Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to have significant biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. In addition, Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to have good electron-transporting properties, which makes it a potential candidate for use in organic electronics.
Advantages and Limitations for Lab Experiments
One of the advantages of using Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a potential candidate for use in cancer therapy. Another advantage is its good electron-transporting properties, which makes it a potential candidate for use in organic electronics.
One of the limitations of using Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- in lab experiments is its toxicity. In vitro studies have shown that it can be toxic to normal cells at high concentrations, which limits its potential use in cancer therapy. Another limitation is its limited solubility in water, which makes it difficult to use in aqueous environments.
Future Directions
There are several future directions for the study of Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of its potential as an anticancer agent in vivo. In addition, further studies are needed to determine its toxicity and potential side effects in vivo. Finally, the study of its potential applications in organic electronics should be further explored.
Synthesis Methods
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- can be synthesized using different methods. One of the methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then reacted with methyl isothiocyanate to give Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-. Another method involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then reacted with methyl isothiocyanate to give Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-.
Scientific Research Applications
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In the field of material science, it has been studied for its potential applications in organic electronics. It has been found to have good electron-transporting properties and can be used as a hole-transporting material in organic light-emitting diodes.
properties
Molecular Formula |
C7H8N2S3 |
|---|---|
Molecular Weight |
216.4 g/mol |
IUPAC Name |
6-ethyl-2-methyl-[1,3]thiazolo[5,4-d][1,3]thiazole-5-thione |
InChI |
InChI=1S/C7H8N2S3/c1-3-9-6-5(12-7(9)10)8-4(2)11-6/h3H2,1-2H3 |
InChI Key |
JTJYXPNEKPQHRV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(N=C(S2)C)SC1=S |
Canonical SMILES |
CCN1C2=C(N=C(S2)C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)







![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)